molecular formula C14H17BrFN3O4S B11002495 N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide

Cat. No.: B11002495
M. Wt: 422.27 g/mol
InChI Key: JSWSLTFMGZTZBS-PEHGTWAWSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 4-bromo-2-fluoroaniline intermediate: This step involves the bromination and fluorination of aniline to obtain 4-bromo-2-fluoroaniline.

    Coupling with L-alanine: The 4-bromo-2-fluoroaniline is then coupled with L-alanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Introduction of the tetrahydrothiophene-1,1-dioxide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the tetrahydrothiophene-1,1-dioxide and alaninamide moieties.

    1-(4-bromo-2-fluorophenyl)cyclopropanecarbonitrile: This compound also contains the 4-bromo-2-fluorophenyl group but has a cyclopropanecarbonitrile moiety instead of the alaninamide and tetrahydrothiophene-1,1-dioxide groups.

Uniqueness

N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H17BrFN3O4S

Molecular Weight

422.27 g/mol

IUPAC Name

(2S)-N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C14H17BrFN3O4S/c1-8(13(20)19-12-3-2-9(15)6-11(12)16)17-14(21)18-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,19,20)(H2,17,18,21)/t8-,10?/m0/s1

InChI Key

JSWSLTFMGZTZBS-PEHGTWAWSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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